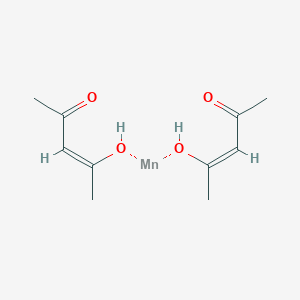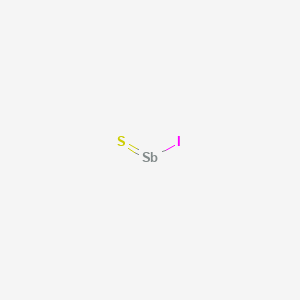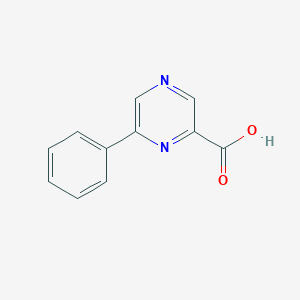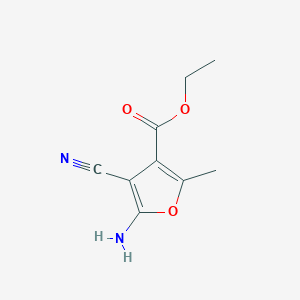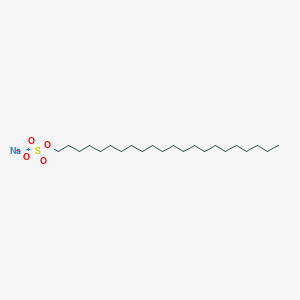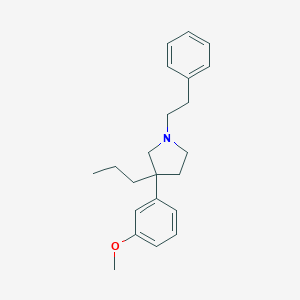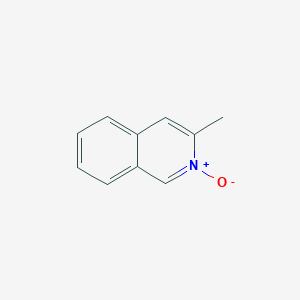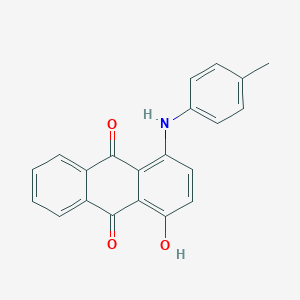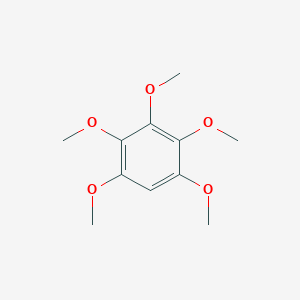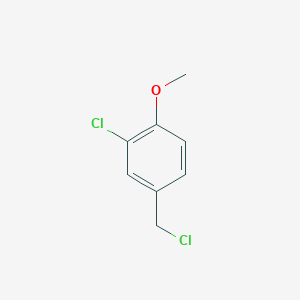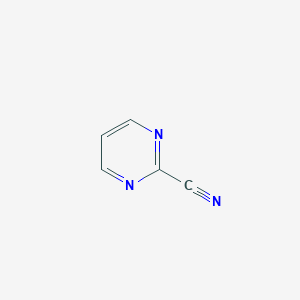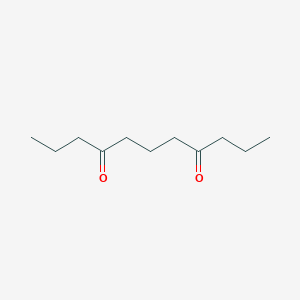
4,8-Undecanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Undecanedione, also known as undecane-4,8-dione, is a cyclic diketone that has been widely used in scientific research due to its unique chemical properties. It is a yellow crystalline substance that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The mechanism of action of 4,8-Undecanedione is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.
Biochemische Und Physiologische Effekte
4,8-Undecanedione has been shown to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been shown to have antioxidant activity and to inhibit the growth of cancer cells. In addition, it has been shown to have anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,8-Undecanedione in lab experiments is its unique chemical properties. It is a cyclic diketone that can react with various nucleophiles, making it a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using 4,8-Undecanedione is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4,8-Undecanedione. One area of research is the synthesis of new compounds using 4,8-Undecanedione as a building block. Another area of research is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, research could be conducted to explore the potential use of 4,8-Undecanedione as an antimicrobial agent in various applications.
Synthesemethoden
The synthesis of 4,8-Undecanedione can be achieved through several methods. One of the most common methods is the oxidation of 1,10-decanediol using a strong oxidizing agent such as potassium permanganate or sodium dichromate. Another method is the oxidation of 1,10-decanediol using a catalytic amount of a transition metal such as palladium or platinum. The reaction typically takes place in an organic solvent such as toluene or chloroform under reflux conditions.
Wissenschaftliche Forschungsanwendungen
4,8-Undecanedione has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of heterocyclic compounds, chiral ligands, and natural products. It has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
13505-35-6 |
|---|---|
Produktname |
4,8-Undecanedione |
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
undecane-4,8-dione |
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
NEALDIYIOQQMDH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CCCC(=O)CCC |
Kanonische SMILES |
CCCC(=O)CCCC(=O)CCC |
Synonyme |
Undeca-4,8-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





